(2-Bromo-1H-indol-1-yl)(phenyl)methanone
Description
The Indole (B1671886) Nucleus as a Privileged Scaffold in Organic and Medicinal Chemistry
The indole ring system is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold." nih.govijpsr.comijsdr.org This distinction arises from its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals. ijsdr.orgnih.govpurkh.com Its unique aromatic and electronic properties allow it to interact with a multitude of biological targets, making it a recurring motif in drug discovery. nih.govnih.gov The indole nucleus is a versatile pharmacophore, capable of forming various non-covalent interactions with proteins and other biological macromolecules. nih.gov This inherent bioactivity has driven extensive research into the synthesis and functionalization of indole derivatives for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govijsdr.orgnih.gov
Significance of Halogenation in Indole Chemistry for Synthetic Strategy and Reactivity Modulation
Halogenation of the indole nucleus is a powerful tool for modulating the reactivity and biological activity of these compounds. acs.org The introduction of a halogen atom, such as bromine, at specific positions of the indole ring can significantly alter its electronic properties, providing a handle for further synthetic transformations. acs.orgorganic-chemistry.org Specifically, 2-haloindoles are valuable intermediates in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position. acs.orgacs.org The nature and position of the halogen can direct the regioselectivity of subsequent reactions, making halogenated indoles key building blocks in the construction of complex molecular architectures. acs.orgthieme-connect.com
Contextualization of (2-Bromo-1H-indol-1-yl)(phenyl)methanone within Modern Heterocyclic Compound Research
This compound emerges as a compound of significant interest at the intersection of indole chemistry and benzophenone (B1666685) derivatives. Its structure, featuring a bromine atom at the 2-position of the indole ring and an N-benzoyl group, makes it a highly versatile intermediate. The bromine atom serves as a reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the benzoyl group influences the electronic nature of the indole nitrogen. smolecule.com This specific arrangement of functional groups allows for a wide range of chemical modifications, positioning it as a valuable precursor for the synthesis of more complex heterocyclic systems. smolecule.com
Research Trajectories in Indole-Benzophenone Conjugates
The conjugation of indoles with benzophenones has become a promising area of research, driven by the potential for synergistic effects arising from the combination of these two pharmacologically relevant moieties. Research in this area is exploring the synthesis of novel indole-benzophenone hybrids and evaluating their biological activities. orientjchem.org These conjugates are being investigated for a variety of therapeutic applications, leveraging the established bioactivity of both the indole and benzophenone scaffolds. The synthetic strategies often involve the coupling of pre-functionalized indoles and benzophenones, with compounds like this compound playing a pivotal role as key building blocks in these synthetic endeavors. orientjchem.org
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrNO |
| Monoisotopic Mass | 298.99458 g/mol |
| XLogP3 | 4.6 |
| Heavy Atom Count | 18 |
Structure
3D Structure
Properties
Molecular Formula |
C15H10BrNO |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(2-bromoindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10BrNO/c16-14-10-12-8-4-5-9-13(12)17(14)15(18)11-6-2-1-3-7-11/h1-10H |
InChI Key |
UWTRZFKRIDIBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C=C2Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 2 Bromo 1h Indol 1 Yl Phenyl Methanone
Reactivity of the Bromine Moiety at Indole (B1671886) C2
The bromine atom at the C2 position of the indole core is a key site for functionalization. Its reactivity is influenced by the electron-rich nature of the indole ring and the presence of the N-benzoyl group. This section explores the primary transformations involving this bromo substituent.
Nucleophilic Substitution Reactions
The C-Br bond at the C2 position of N-acylated indoles is susceptible to attack by nucleophiles, leading to substitution reactions. savemyexams.comlibretexts.org The partial positive charge on the carbon atom, induced by the electronegativity of the bromine, facilitates this process. savemyexams.com The reaction rate and success are dependent on the strength of the nucleophile and the reaction conditions. savemyexams.commasterorganicchemistry.com Stronger nucleophiles, such as those with a full negative charge, are generally more reactive than neutral or partially negative ones. savemyexams.com
These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, especially with smaller alkyl halides. masterorganicchemistry.comlibretexts.org This mechanism involves a single step where the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comlibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
In the context of haloaromatics, nucleophilic aromatic substitution can also occur, particularly when the aromatic ring is electron-poor. masterorganicchemistry.com This often proceeds through an addition-elimination mechanism. masterorganicchemistry.com
Cross-Coupling Reactions
The C2-bromo functionality of (2-Bromo-1H-indol-1-yl)(phenyl)methanone is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the C2 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of C-C bonds and can be applied to a diverse range of boronic acids. uzh.chmdpi.com
Heck Coupling: The Heck reaction facilitates the coupling of the 2-bromoindole with an alkene. This reaction is catalyzed by a palladium complex and is a valuable method for the synthesis of substituted alkenes attached to the indole core. mdpi.com
Sonogashira Coupling: This cross-coupling reaction enables the formation of a C-C bond between the 2-bromoindole and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com
The efficiency and outcome of these cross-coupling reactions are often dependent on the specific catalyst system, ligands, base, and solvent employed. uzh.chresearchgate.net
Reductive Debromination Strategies
Reductive debromination offers a method to remove the bromine atom from the C2 position, yielding the corresponding N-benzoylindole. This transformation is synthetically useful for accessing the unsubstituted indole core after the bromine has served its purpose as a directing or activating group.
Several methods can be employed for the reductive debromination of bromoaromatic compounds. Traditional methods often involve the use of reducing agents like zinc metal. nih.gov Other approaches include catalytic hydrogenation or the use of hydride donors. For instance, sodium borohydride (B1222165) in the presence of trifluoroacetic acid has been used for the reduction of certain bromoindoles. researchgate.net
Interestingly, studies have shown that microorganisms associated with marine sponges can mediate the reductive dehalogenation of various brominated aromatic compounds, including bromoindoles, under anaerobic conditions. asm.org This suggests the potential for biocatalytic approaches to debromination. asm.org
Reactivity of the Phenylmethanone Carbonyl Group
The carbonyl group of the phenylmethanone moiety is another reactive site in the molecule, susceptible to nucleophilic attack and reduction.
Reduction Reactions to Alcohol Derivatives
The carbonyl group can be reduced to a secondary alcohol, (2-bromo-1H-indol-1-yl)(phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents. libretexts.org
Common reagents for this reduction include:
Sodium borohydride (NaBH4): A milder reducing agent that is often used for the selective reduction of aldehydes and ketones. libretexts.org
Lithium aluminum hydride (LiAlH4): A more powerful reducing agent capable of reducing a wider range of carbonyl compounds, including esters and amides. libretexts.org
The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily react with the carbonyl group of the phenylmethanone. msu.edunih.gov This reaction leads to the formation of a tertiary alcohol after an aqueous workup. The addition of the organometallic reagent to the carbonyl carbon is followed by protonation of the intermediate alkoxide. nih.gov
The choice of the organometallic reagent allows for the introduction of a variety of alkyl, aryl, or vinyl groups at the benzylic position, further diversifying the molecular scaffold.
Condensation Reactions
Condensation reactions involving indoles typically exploit the nucleophilic character of the C3 position. However, for this compound, the reactivity at C3 is diminished due to the electronic effects of the N-benzoyl group. While specific condensation reactions for this exact substrate are not widely documented, the reactivity can be inferred from related systems.
Acid-catalyzed condensation of indoles with 1,2-diones, such as benzil, is a known method for synthesizing complex heterocyclic systems like indolo[3,2-a]carbazoles. researchgate.net This reaction proceeds via electrophilic attack at the C3 position of two indole molecules. For this compound, such a reaction would be significantly slower. The C3 position, while still potentially reactive, is sterically hindered by the adjacent C2-bromo group and electronically deactivated.
Another relevant transformation is the Leimgruber-Batcho indole synthesis, which involves the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization. orgsyn.orgresearchgate.net While this is a synthetic route to indoles rather than a reaction of them, it highlights the utility of condensation reactions in building the indole core itself. A more modern approach involves an intramolecular arylogous nitroaldol (Henry) condensation to access 2-aryl-indole derivatives. nih.gov
Should a condensation reaction occur with this compound, it would likely require forcing conditions and a highly electrophilic partner. The probable site of reaction would be the C3 position, assuming the C2-bromo group does not participate in or block the reaction.
| Reaction Type | Reactant | Catalyst | Potential Product Class | Notes |
| Acid-Catalyzed Condensation | 1,2-Diones (e.g., Benzil) | Brønsted or Lewis Acid (e.g., p-TSA) | Indolo[3,2-a]carbazole derivatives | Reactivity is expected to be low due to electronic deactivation and steric hindrance at C3. researchgate.net |
| Aldol-type Condensation | Aldehydes/Ketones | Acid or Base | 3-Substituted indole derivatives | The C3-H is the most acidic proton on the pyrrole (B145914) ring (besides the N-H, which is absent), but deprotonation for an aldol-type reaction is unlikely without a very strong base. |
Reactivity of the Indole Nitrogen (N1) and Other Ring Positions
The presence of the benzoyl group on the indole nitrogen governs the reactivity of the entire molecule. It renders the nitrogen non-nucleophilic and deactivates the heterocyclic ring towards electrophilic attack.
As this compound is already N-acylated, further acylation or alkylation at the N1 position is not feasible under standard conditions. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent benzoyl carbonyl group, drastically reducing its nucleophilicity.
The more pertinent reaction in this context is the cleavage of the N-benzoyl group to liberate the N-H indole. This deprotection is a key step if further functionalization at the nitrogen is desired. The benzoyl group is generally stable but can be removed under specific conditions.
Methods for N-Deprotection:
Basic Hydrolysis: Treatment with strong bases like sodium hydroxide (B78521) in an alcoholic solvent can cleave the amide bond, though this can sometimes be harsh and lead to side reactions. nih.gov
Acidic Hydrolysis: Strong acids such as HBr in acetic acid can also effect deprotection, but these conditions may also be incompatible with other functional groups and can promote decomposition of the acid-sensitive indole ring. nih.gov
Hydrazinolysis: Hydrazine (B178648) is a common reagent for the removal of phthaloyl protecting groups and can sometimes be effective for cleaving other amide bonds. nih.gov
Organomediated Cleavage: Milder, more specific methods have been developed. For instance, a system of ethane-1,2-diamine and acetic acid has been reported for the cleavage of a benzoyl group under neutral conditions. nih.gov
| Reaction | Reagents | Conditions | Outcome | Reference |
| N-Debenzoylation | NaOH / EtOH | Reflux | Cleavage of N-COPh bond to give 2-bromo-1H-indole | nih.gov |
| N-Debenzoylation | HBr / AcOH | Room Temperature | Cleavage of N-COPh bond to give 2-bromo-1H-indole | nih.gov |
| N-Debenzoylation | Ethane-1,2-diamine, Acetic Acid | Neutral | Cleavage of N-COPh bond to give 2-bromo-1H-indole | nih.gov |
| N-Debenzoylation | KOtBu / Et3SiH | Heat | Potential for reductive cleavage | researchgate.net |
Electrophilic aromatic substitution (EAS) on the this compound scaffold is complex due to the presence of multiple directing groups on two different aromatic systems. The indole ring is generally highly susceptible to EAS, typically at the C3 position. quora.comic.ac.uk However, the powerful electron-withdrawing N-benzoyl group strongly deactivates the entire indole nucleus, making any EAS reaction challenging.
The directing effects of the substituents are as follows:
N-Benzoyl group: This group is strongly deactivating via resonance and inductive effects. It directs electrophilic attack to the meta positions (C5 and C7) of the indole ring system and to the meta positions of its own phenyl ring.
C2-Bromo group: Halogens are deactivating via their inductive effect but are ortho, para-directing due to resonance. libretexts.org The bromine at C2 would direct an incoming electrophile to the C3 position (which is blocked) and, to a lesser extent, other positions on the benzo portion of the indole.
Indole Nitrogen: Even when acylated, the nitrogen lone pair can participate in resonance, directing towards C3, C5, and C7. However, this effect is severely diminished by the benzoyl group.
| Substituent | Ring System | Electronic Effect | Directing Influence | Reactivity |
| N-Benzoyl (-COPh) | Indole & Phenyl | Electron-withdrawing (-I, -M) | Meta-directing | Strongly Deactivating libretexts.orgorganicchemistrytutor.com |
| C2-Bromo (-Br) | Indole | Electron-withdrawing (-I), Electron-donating (+M) | Ortho, Para-directing | Deactivating libretexts.org |
| Indole Nitrogen (-N-) | Indole | Electron-donating (+M) | C3, C5, C7-directing | Effect is strongly attenuated by the benzoyl group. ic.ac.uk |
The indole nucleus of this compound can undergo both oxidation and reduction, although the latter is more common and predictable.
Reduction: The most common reduction of the indole nucleus involves the saturation of the C2-C3 double bond to yield the corresponding indoline. This transformation can be achieved using various reducing agents. A particularly effective method for reducing indoles to indolines without significant side reactions is the use of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex, in the presence of trifluoroacetic acid. google.com This method is rapid and proceeds at low temperatures. google.com Other catalytic hydrogenation methods (e.g., H2/Pd, Pt) could also be employed, but may also reduce the carbonyl group or cause de-bromination depending on the conditions. Chemical reduction with reagents like Raney nickel and hydrazine is also a powerful method used in indole synthesis, capable of reducing nitro groups and effecting cyclization. orgsyn.org
Oxidation: The oxidation of the indole nucleus is less straightforward and often leads to complex product mixtures or ring-opening. The nitrogen atom in nitrogen-containing compounds is susceptible to N-oxidation, particularly in biological systems by enzymes like cytochrome P-450. nih.govnih.gov Chemical oxidation of the indole ring itself typically requires strong oxidizing agents and can lead to the cleavage of the pyrrole ring. The presence of the electron-withdrawing N-benzoyl group would make the indole ring more resistant to oxidation compared to simple indoles.
Stereochemical Considerations and Regioselectivity in Transformations
Regioselectivity is a paramount consideration in the chemistry of this compound, particularly in electrophilic aromatic substitution, as detailed in section 3.3.2. The competition between the directing effects of the N-benzoyl, C2-bromo, and indole nitrogen groups determines the position of substitution. The most probable outcomes are substitution at the C5 position of the indole ring or the meta-position of the benzoyl-phenyl ring.
Stereochemical considerations would become important in reactions that create a new chiral center. For instance:
Reduction of the Indole Ring: If the C2-C3 double bond were to be reduced to form the indoline, and if a substituent were present at C3, two new stereocenters could be formed at C2 and C3. The use of chiral reducing agents or catalysts could, in principle, induce stereoselectivity, leading to a preferred diastereomer or enantiomer.
Condensation at C3: If a condensation reaction were to occur at the C3 position with an unsymmetrical ketone, a new stereocenter could be generated at C3.
Atropisomerism: While unlikely to be stable in this specific molecule, highly hindered biaryl systems can exhibit axial chirality (atropisomerism). If a bulky group were introduced at a position adjacent to a bond with restricted rotation (e.g., C7 or on the benzoyl ring), the potential for atropisomers could arise. acs.org
Currently, there is limited specific literature on the stereoselective transformations of this compound. However, the principles of asymmetric catalysis are broadly applicable, and future work could explore enantioselective or diastereoselective reactions of this scaffold. nih.gov
Derivatization Strategies and Functional Group Interconversions of 2 Bromo 1h Indol 1 Yl Phenyl Methanone
Synthesis of Bromoindole-Methanone Analogues and Homologues
The synthesis of analogues and homologues of (2-Bromo-1H-indol-1-yl)(phenyl)methanone can be achieved through several established synthetic routes. A primary method involves the N-acylation of a pre-functionalized 2-bromoindole core. Alternatively, modifications can be introduced at the phenylmethanone portion prior to its attachment to the indole (B1671886) nitrogen.
One common approach begins with the bromination of 1H-indole, followed by N-acylation with a substituted benzoyl chloride. This allows for the introduction of a wide array of substituents on the phenyl ring. For instance, Friedel-Crafts benzoylation of appropriately substituted aromatic compounds can generate a diverse pool of benzoyl chlorides for this purpose.
Another strategy involves the modification of the indole ring itself before the key N-acylation step. For example, starting with variously substituted indoles allows for the synthesis of analogues with functional groups at different positions of the indole nucleus. The Fischer indole synthesis is a powerful tool for the creation of such substituted indoles from corresponding phenylhydrazines and ketones or aldehydes. orientjchem.orgresearchgate.netnih.gov
| Starting Material | Reagents and Conditions | Product |
| 2-Bromo-1H-indole | Substituted Benzoyl Chloride, Base (e.g., NaH) | Substituted this compound Analogue |
| Substituted 1H-Indole | 1. Brominating Agent (e.g., NBS) 2. Benzoyl Chloride, Base | Substituted this compound Analogue |
| Substituted Phenylhydrazine | Ketone/Aldehyde (Fischer Indole Synthesis), then Bromination and N-Benzoylation | Substituted this compound Analogue |
This table provides a generalized overview of synthetic strategies for creating analogues and homologues.
Modification at the Bromine Position via Substitution Reactions
The bromine atom at the C2-position of the indole ring is a key handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, significantly expanding the chemical space accessible from the parent compound.
Common nucleophilic substitution reactions at this position include:
Amination: Reaction with primary or secondary amines, often in the presence of a palladium or copper catalyst, can yield 2-aminoindole derivatives.
Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a suitable base can lead to the formation of 2-alkoxy or 2-aryloxy indoles.
Thiolation: Reaction with thiols or their corresponding salts can introduce sulfur-containing moieties at the 2-position.
Cyanation: The use of cyanide salts, typically with a palladium catalyst, can install a nitrile group, which can be further elaborated into other functional groups such as carboxylic acids or amines.
Carbon-Carbon Bond Forming Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions, are powerful methods for introducing alkyl, aryl, vinyl, or alkynyl groups at the C2-position. These reactions dramatically increase the structural complexity and diversity of the resulting molecules.
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Functional Group |
| Amination | R¹R²NH | Pd or Cu catalyst | -NR¹R² |
| Alkoxylation | ROH | Base (e.g., NaH) | -OR |
| Thiolation | RSH | Base | -SR |
| Cyanation | NaCN or KCN | Pd catalyst | -CN |
| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | -R (Aryl, Vinyl, Alkyl) |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd catalyst | -R (Aryl, Vinyl, Alkyl) |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | -C≡CR |
This interactive table summarizes key substitution reactions at the C2-bromine position.
Derivatization of the Phenylmethanone Moiety
The phenylmethanone moiety offers several opportunities for derivatization. The reactivity of the carbonyl group and the potential for electrophilic substitution on the phenyl ring are the primary avenues for modification.
Reactions at the Carbonyl Group:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation alters the geometry and electronic properties of the molecule.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituted alkylidene groups.
Grignard and Organolithium Reactions: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl group results in the formation of tertiary alcohols.
Substitution on the Phenyl Ring:
The phenyl ring can undergo electrophilic aromatic substitution reactions. The benzoyl group is a deactivating, meta-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation will primarily occur at the meta-position of the phenyl ring. The specific conditions for these reactions would need to be carefully optimized to avoid side reactions with the indole nucleus.
| Reaction Type | Reagents | Product Moiety |
| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Grignard Addition | RMgX | Tertiary Alcohol |
| Nitration | HNO₃, H₂SO₄ | m-Nitrophenyl |
| Halogenation | X₂, Lewis Acid | m-Halophenyl |
This table outlines potential derivatization reactions of the phenylmethanone moiety.
Introduction of Additional Functional Groups onto the Indole Ring System
Beyond modification at the C2-position, the indole ring system itself can be further functionalized. Due to the electron-rich nature of the indole nucleus, it is susceptible to electrophilic substitution. The N-benzoyl group is an electron-withdrawing group, which will influence the regioselectivity of these reactions.
Electrophilic substitution on the N-acylated indole ring typically occurs at the C5 or C6 position. Common electrophilic substitution reactions include:
Halogenation: Introduction of chlorine, bromine, or iodine can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). nih.gov
Nitration: Nitrating agents such as nitric acid in acetic anhydride can introduce a nitro group.
Friedel-Crafts Acylation/Alkylation: Under appropriate Lewis acid catalysis, acyl or alkyl groups can be introduced onto the benzene (B151609) portion of the indole ring.
Michael-type additions can also be employed to functionalize the indole core, particularly at the C3 position if it is unsubstituted. researchgate.net
Synthetic Routes to Fused Heterocyclic Systems Incorporating the Indole-Methanone Framework
The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. airo.co.inresearchgate.netekb.eg These reactions often involve intramolecular cyclization or intermolecular cycloaddition reactions.
One potential strategy involves the substitution of the C2-bromine with a nucleophile that also contains an electrophilic center. Subsequent intramolecular cyclization could then lead to the formation of a new ring fused to the indole core. For instance, reaction with a bidentate nucleophile could set the stage for such a cyclization.
Another approach could involve the functionalization of the C3 position of the indole ring, followed by a cyclization reaction involving the N-benzoyl group or a substituent on the phenyl ring. For example, if a suitable functional group is introduced at the ortho-position of the phenyl ring, an intramolecular cyclization could lead to the formation of a fused system.
Furthermore, cycloaddition reactions, such as Diels-Alder reactions, could be envisioned if an appropriate diene or dienophile is introduced into the molecule through prior derivatization. The synthesis of fused tetracyclic quinoline (B57606) derivatives from related starting materials suggests the potential for similar complex ring constructions. nih.gov
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the molecular skeleton can be pieced together.
While specific, experimentally verified spectra for (2-Bromo-1H-indol-1-yl)(phenyl)methanone are not widely published in the surveyed literature, the expected signals can be predicted based on the chemical structure, which consists of an N-acylated 2-bromo-substituted indole (B1671886) ring and a phenyl ring.
A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the indole ring and the benzoyl group. The aromatic region (typically 7.0-8.5 ppm) would be complex, containing signals for the nine aromatic protons. The four protons on the benzene-derived portion of the indole ring (positions 4, 5, 6, and 7) and the proton at position 3 would have characteristic chemical shifts and coupling patterns. The five protons of the N-benzoyl group would also appear in this region. The absence of a signal in the typical indole N-H region (around 11 ppm) would confirm the substitution at the N1 position.
A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, 15 distinct carbon signals would be anticipated, barring any accidental overlap. Key signals would include the low-field signal for the carbonyl carbon (C=O) of the methanone (B1245722) group, typically found in the 165-175 ppm range. The carbon atom bonded to bromine (C2) would appear at a distinct chemical shift, influenced by the halogen's electronegativity. The remaining signals would correspond to the other carbons of the indole and phenyl rings.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the straightforward assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the protons of the benzoyl group and the carbonyl carbon, and between the indole protons (especially H3 and H7) and the carbonyl carbon, confirming the N-benzoyl structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule, particularly the relative orientation of the phenyl and indole rings.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be dominated by absorptions characteristic of its constituent parts. A strong absorption band associated with the carbonyl (C=O) group stretching vibration is expected, likely in the range of 1670-1700 cm⁻¹. For comparison, the related compound 4-(1H-indol-2-yl)phenylmethanone exhibits a carbonyl peak at 1669 cm⁻¹. orientjchem.org The precise position of this peak is sensitive to the electronic effects of the attached indole ring. Other significant absorptions would include C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-N stretching from the N-acyl group. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually between 500 and 600 cm⁻¹, though it is often a weak absorption.
Table 1: Expected IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1670 - 1700 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-N | Stretch | 1200 - 1350 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
The molecular formula of this compound is C₁₅H₁₀BrNO, corresponding to a molecular weight of approximately 300.15 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a compound containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Analysis of related benzanilide (B160483) structures suggests that a key fragmentation pathway involves a proximity effect. researchgate.net In the case of ionized this compound, a diagnostically significant fragmentation would be the loss of the bromine atom. This process is thought to occur via cyclization, where the carbonyl oxygen attacks the C2 position, leading to the expulsion of a bromine radical (Br•) and the formation of a stable, protonated 2-arylbenzoxazole-type cation. researchgate.net This [M-Br]⁺ peak would be a prominent feature in the spectrum, helping to confirm the 2-bromo substitution pattern. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the weight percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. huji.ac.ilelementar.com This method, often performed via combustion analysis, provides experimental data that can be compared against the theoretical percentages calculated from the compound's molecular formula. univie.ac.at For this compound (C₁₅H₁₀BrNO), the experimentally determined percentages of C, H, and N must align closely with the calculated values, typically within a ±0.4% margin, to confirm the purity and empirical formula of the synthesized sample. nih.gov
Table 3: Elemental Analysis Data for C₁₅H₁₀BrNO
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 60.02 | Value not found in search results |
| Hydrogen (H) | 3.36 | Value not found in search results |
| Nitrogen (N) | 4.67 | Value not found in search results |
X-ray Crystallography for Solid-State Molecular Architecture
While specific X-ray crystallography data for this compound was not found, analysis of analogous N-aroylindole structures provides significant insight into the likely solid-state conformation and packing of the molecule.
The crystal packing of N-aroylindoles is often stabilized by a network of weak intermolecular interactions. In related structures, C—H⋯O hydrogen bonds are common, where a hydrogen atom from a C-H bond interacts with the oxygen atom of the carbonyl group of an adjacent molecule. nih.govnih.gov For instance, in the crystal structure of (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, molecules are connected by C—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.gov
Computational Chemistry Studies on 2 Bromo 1h Indol 1 Yl Phenyl Methanone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are at the heart of modern chemical research, offering profound insights into the electronic nature of molecules. For (2-Bromo-1H-indol-1-yl)(phenyl)methanone, these methods allow for a detailed exploration of its stability, vibrational modes, and electronic transitions.
Density Functional Theory (DFT) Optimizations and Vibrational Frequency Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the geometric and electronic properties of molecules. The optimization of the molecular structure of this compound is the first step in its computational analysis. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. Typically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed in conjunction with a basis set such as 6-31G* to achieve a balance between accuracy and computational cost.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data, where available, to validate the computational model. For substituted indoles, characteristic vibrational modes include the N-H stretch, C=O stretch of the benzoyl group, and various C-H and C-C stretching and bending modes within the indole (B1671886) and phenyl rings. The presence of the bromine atom also introduces a characteristic C-Br stretching frequency.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (General) |
| N-H Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Carbonyl (C=O) Stretch | 1650-1700 |
| C=C Aromatic Stretch | 1450-1600 |
| C-N Stretch | 1200-1350 |
| C-Br Stretch | 500-650 |
This table presents general frequency ranges for the expected vibrational modes. Specific calculated values for this compound would require a dedicated computational study.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method allows for the prediction of vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands in an electronic spectrum (e.g., UV-Vis spectrum).
For indole derivatives, the lowest energy electronic transitions are typically π-π* transitions involving the aromatic system. The N-benzoyl and 2-bromo substituents are expected to modulate these transitions. The benzoyl group, being an electron-withdrawing group, can lead to a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole. TD-DFT calculations, often performed at the same level of theory as the ground-state optimization (e.g., B3LYP/6-31G*), can provide a detailed assignment of the observed absorption bands to specific electronic transitions.
| Transition Type | Calculated Excitation Energy (eV) (Hypothetical) | Oscillator Strength (f) (Hypothetical) |
| S₀ → S₁ (π → π) | 3.8 | 0.25 |
| S₀ → S₂ (π → π) | 4.2 | 0.15 |
| S₀ → S₃ (n → π*) | 4.5 | 0.01 |
This table presents hypothetical TD-DFT results for illustrative purposes. Actual values would be derived from specific calculations on the molecule.
Molecular Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The ESP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the ESP map is expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bond donation. The nitrogen atom of the indole ring, although part of an aromatic system, may also exhibit some negative potential. The hydrogen atom attached to the indole nitrogen (if present in the tautomeric form) would show a positive potential. The bromine atom, due to its electronegativity and the presence of a σ-hole, can exhibit both positive and negative regions of electrostatic potential, influencing its interaction with other molecules. mdpi.comnih.gov Analysis of the ESP provides crucial insights into intermolecular interactions and the initial steps of chemical reactions.
Analysis of Local Reactivity Descriptors (e.g., Fukui functions)
To gain a more quantitative understanding of the reactivity of different atomic sites within this compound, local reactivity descriptors derived from conceptual DFT are employed. Among these, the Fukui function is particularly useful. researchgate.netwikipedia.orgresearchgate.nethackernoon.comupwr.edu.pl The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes.
Condensed Fukui functions, which are calculated for each atom in the molecule, are used to predict the sites for nucleophilic and electrophilic attack.
f+(r) : Indicates the susceptibility of a site to nucleophilic attack (attack by an electron-rich species). A higher value suggests a more favorable site for accepting an electron.
f-(r) : Indicates the susceptibility of a site to electrophilic attack (attack by an electron-deficient species). A higher value suggests a more favorable site for donating an electron.
For this compound, analysis of the Fukui functions would likely reveal that the carbonyl carbon is a primary site for nucleophilic attack (high f+ value), while the carbonyl oxygen and potentially certain carbon atoms in the indole and phenyl rings would be susceptible to electrophilic attack (high f- values). The bromine atom's reactivity would also be characterized by its Fukui function values, providing insights into its role in substitution reactions. mdpi.com
Conformational Analysis and Intramolecular Hydrogen Bonding
The three-dimensional structure of a molecule plays a critical role in its properties and biological activity. This compound possesses conformational flexibility primarily due to the rotation around the N-C(O) single bond, which dictates the relative orientation of the phenyl and indole moieties. Conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of this torsional angle. organicchemistrytutor.comyoutube.comlibretexts.orgchemistrysteps.comlibretexts.org
By performing a relaxed scan of the potential energy surface, the most stable conformers (energy minima) and the transition states connecting them can be identified. This analysis provides information about the preferred shape of the molecule in the gas phase.
Furthermore, the possibility of intramolecular hydrogen bonding can be investigated. In certain conformations, a weak C-H···O hydrogen bond might exist between a hydrogen atom on the indole or phenyl ring and the carbonyl oxygen. nih.govnih.govsemanticscholar.orgchemistryguru.com.sgyoutube.com The existence and strength of such interactions can be confirmed by analyzing the geometric parameters (donor-acceptor distance and angle) and through methods like Natural Bond Orbital (NBO) analysis, which can quantify the stabilization energy associated with the hydrogen bond.
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Dihedral Angle (C-N-C=O) (Hypothetical) | Intramolecular H-bond |
| 1 (Global Minimum) | 0.0 | ~45° | Possible C-H···O |
| 2 | 2.5 | ~135° | Unlikely |
| Transition State | 5.0 | ~90° | - |
This table illustrates the type of data obtained from a conformational analysis. Actual values would depend on the specific computational results.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.govmdpi.comacs.org An MD simulation of this compound, typically performed in a solvent like water to mimic physiological conditions, would involve solving Newton's equations of motion for all atoms in the system.
MD simulations allow for a more exhaustive exploration of the conformational space than a simple potential energy surface scan. By analyzing the trajectory of the simulation, one can determine the most populated conformations, the flexibility of different parts of the molecule, and the dynamics of intramolecular and intermolecular interactions, including hydrogen bonding with solvent molecules. This information is crucial for understanding how the molecule behaves in a realistic environment and can provide insights into its potential interactions with biological targets. nih.gov
Computational Studies on Related Indole-Methanone Derivatives for Structure-Activity Relationship Insights
Computational chemistry serves as a powerful tool to elucidate the structure-activity relationships (SAR) of bioactive molecules, guiding the design of more potent and specific agents. While direct computational studies on this compound are not available in the reviewed literature, extensive research on related indole and methanone (B1245722) derivatives provides a framework for understanding how structural modifications influence biological activity. These studies frequently employ techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics to predict interactions with biological targets and rationalize observed activities.
Structure-Activity Relationship (SAR) from Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, revealing key interactions that stabilize the complex. For various indole derivatives, docking studies have been crucial in explaining their inhibitory mechanisms.
For instance, in a study of N-substituted indole derivatives as inhibitors of the antiapoptotic protein Mcl-1, molecular modeling was key to the discovery and optimization process. nih.gov The initial hit compound was shown to bind to the P2 and R263 "hot-spots" of the Mcl-1 protein. Subsequent SAR analysis, guided by these models, led to the development of a derivative, compound 24d , with a significantly improved inhibitory constant (Kᵢ) of 110 nM. nih.gov
Similarly, studies on indole-based compounds as HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41 revealed that a defined shape, charge, and hydrophobic contact surface are required for binding into the target's hydrophobic pocket. nih.govacs.org A computational pose was identified that explained the observed SAR, with the most active compounds fitting optimally within this pocket. nih.gov This led to the identification of inhibitor 6j , which exhibited a binding affinity (Kᵢ) of 0.6 μM and an effective concentration (EC₅₀) of 0.2 μM in cell-based assays. nih.govacs.org
The importance of molecular shape was further highlighted by exploring different linkage positions between indole rings in bisindole compounds. Derivatives with 5-6′, 6-5′, and 5-5′ linkages all showed reduced activity compared to the parent 6-6′ linked compound, demonstrating that specific spatial arrangements are critical for effective binding. nih.gov
Table 1: Molecular Docking Insights for Indole Derivatives
| Compound Class | Target Protein | Key Insights from Docking | Most Potent Compound Example | Binding Affinity |
| N-substituted indoles | Mcl-1 | Interaction with P2 and R263 hot-spots is crucial for binding. nih.gov | 24d | Kᵢ = 110 nM nih.gov |
| Bisindole Derivatives | HIV-1 gp41 | Specific shape and hydrophobic contacts are required to fit into the hydrophobic pocket. nih.govacs.org | 6j | Kᵢ = 0.6 μM nih.govacs.org |
| 2-phenyl-1H-indole derivatives | Estrogen/Progesterone Receptors | Prediction of binding interactions to guide development of breast cancer inhibitors. biointerfaceresearch.com | Not specified | Not specified |
| Isatin (B1672199)/Indole Derivatives | SARS CoV 3CLpro | Supported the identification of compounds from the ChEMBL database as good inhibitors. nih.govnih.gov | CHEMBL4458417, CHEMBL4565907 | IC₅₀ in µM range nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel compounds before their synthesis.
A 4D-QSAR study on a set of 80 methanone derivatives utilized the Electron Conformational-Genetic Algorithm (EC-GA) method to identify pharmacophores and predict biological activity. cumhuriyet.edu.tr The resulting model showed strong predictive power, with high correlation coefficients for both the training set (R² = 0.834) and the external test set (q²ext1 = 0.875). cumhuriyet.edu.tr Such models are instrumental in screening virtual libraries of related compounds to prioritize synthetic efforts.
In another study, QSAR models were developed for 81 isatin and indole-based compounds to predict their inhibitory activity against the 3C-like protease (3CLpro) of the SARS coronavirus. nih.gov The models were built using Monte Carlo optimization and successfully identified key structural features required for inhibition, leading to the selection of promising lead compounds. nih.govnih.gov Research on 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors also employed QSAR analysis to develop predictive models using partial least squares (PLS) regression. biointerfaceresearch.com
Table 2: QSAR Model Statistics for Methanone and Indole Derivatives
| Compound Series | Target/Activity | No. of Compounds | QSAR Method | R² (Training Set) | q² (Test Set) |
| Methanone derivatives | Anticancer | 80 | EC-GA (4D-QSAR) | 0.834 | 0.768 |
| Isatin/Indole derivatives | SARS CoV 3CLpro Inhibition | 81 | Monte Carlo Optimization | Not specified | Not specified |
| 2-phenyl-1H-indole derivatives | Antiproliferative (Breast Cancer) | 54 | PLS Regression | Not specified | Not specified |
Data sourced from a study on methanone derivatives. cumhuriyet.edu.tr
Insights from Molecular Dynamics and Other Computational Methods
Beyond docking and QSAR, other computational methods like molecular dynamics (MD) simulations and Density Functional Theory (DFT) provide deeper insights. MD simulations can confirm the stability of a predicted ligand-receptor complex over time. biointerfaceresearch.com For instance, simulations were used to confirm the stability of complexes between 2-phenyl-1H-indole derivatives and estrogen/progesterone receptors. biointerfaceresearch.com
DFT studies can reveal electronic properties of molecules, such as chemical reactivity and kinetic stability, by calculating parameters like the HOMO-LUMO energy gap. researchgate.net Such computational analyses are often integrated with experimental validation to build a comprehensive understanding of a compound's therapeutic potential. researchgate.netnih.gov This integrated approach, combining computational predictions with experimental testing, accelerates the drug discovery process and helps in the rational design of new, more effective therapeutic agents based on the indole-methanone scaffold. nih.gov
Applications in Advanced Organic Synthesis
(2-Bromo-1H-indol-1-yl)(phenyl)methanone as a Versatile Building Block in Complex Molecule Synthesis
This compound has emerged as a significant building block for the synthesis of complex molecules due to its inherent reactivity and structural features. The N-benzoyl group provides stability and influences the reactivity of the indole (B1671886) core, while the C2-bromo atom acts as a versatile functional handle. This "handle" allows for the introduction of a wide range of substituents through nucleophilic substitution or, more significantly, through various metal-catalyzed cross-coupling reactions. This dual functionality enables chemists to use the compound as a platform to construct intricate molecular architectures, including those found in medicinally relevant compounds and novel materials. Its utility is demonstrated in its capacity to serve as a precursor for diverse indole derivatives and its role in the development of new synthetic methods.
Utilization in the Construction of Novel Heterocyclic Scaffolds (e.g., benzimidazole-indole derivatives)
The synthesis of fused and linked heterocyclic systems containing both indole and other aromatic nuclei, such as benzimidazole, is a subject of considerable interest in medicinal chemistry due to the prevalence of these motifs in biologically active compounds. While the structure of this compound makes it a theoretically ideal precursor for constructing such scaffolds, for instance, through cyclization reactions, specific literature detailing its direct application in the synthesis of benzimidazole-indole derivatives is not extensively documented.
However, the general strategies for forming such fused systems often involve the coupling of appropriately functionalized precursors. For example, methods like the condensation of o-phenylenediamines with indole carboxylic acids are known routes to indole-benzimidazole hybrids. Another advanced approach involves the rhodium-catalyzed C–H activation and annulation of 2-arylbenzimidazoles with various partners to build fused quinoline (B57606) or isoindole structures. nih.gov The reactivity of the C2-bromo position on this compound suggests its potential use in transition-metal-catalyzed annulation or cross-coupling reactions with functionalized benzimidazoles to forge the desired linked scaffolds. Further research could explore this potential for creating novel and complex heterocyclic frameworks.
Precursor for the Synthesis of Diverse Indole Derivatives with Modified Substituents
The C2-bromo functionality is the key feature that establishes this compound as a powerful precursor for a diverse range of substituted indoles. The bromine atom can be readily replaced by various nucleophiles or, more powerfully, participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
This reactivity is analogous to that observed in other haloindoles, which are widely used in synthesis. For example, 3-iodo-indole-2-carbonitrile has been shown to undergo a variety of cross-coupling reactions, including Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions, to introduce alkynyl, aryl, vinyl, and other groups at the 3-position. nih.gov Similarly, 3-iodoindoles serve as key precursors in the synthesis of marine alkaloids like meridianins through a one-pot borylation and Suzuki coupling sequence. nih.gov
By analogy, this compound can be employed in similar transformations to introduce a wide array of substituents at the C2-position. The N-benzoyl group can be retained for its electronic and steric influence or removed post-functionalization to yield N-H indoles.
| Reaction Type | Coupling Partner | Substituent Introduced at C2 | Catalyst System (Typical) | Reference Analogy |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl / Heteroaryl | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | nih.govnih.gov |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Pd Catalyst + Cu(I) co-catalyst + Base | nih.gov |
| Heck Coupling | Alkene | Vinyl | Pd Catalyst + Base | nih.gov |
| Stille Coupling | Organostannane | Aryl / Vinyl | Pd Catalyst | nih.gov |
| Buchwald-Hartwig Amination | Amine | Amino | Pd Catalyst + Ligand + Base | N/A |
Role in Methodological Developments in Organic Synthesis (e.g., metal-catalyzed reactions, C-H activation)
This compound is an exemplary substrate for use in the development and optimization of metal-catalyzed cross-coupling reactions. Its well-defined structure and reactive C-Br bond make it a reliable partner for testing the scope and limitations of new catalytic systems.
Metal-Catalyzed Reactions: The most significant role of this compound is as an organohalide component in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a powerful method for creating C(sp²)-C(sp²) bonds. wikipedia.orglibretexts.org In this reaction, the C2-bromoindole acts as the electrophilic partner, coupling with an organoboron reagent in the presence of a palladium catalyst and a base.
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. libretexts.org
Transmetalation: The organic group from the activated organoboron species (e.g., a boronate complex) is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. libretexts.org
| Component | Role | Example(s) |
|---|---|---|
| Organohalide | Electrophilic Partner | This compound |
| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Pyridine-3-boronic acid |
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes and activates the catalyst | PPh₃, PCy₃, SPhos |
| Base | Activates the organoboron reagent | Na₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Solvent | Dissolves reactants and facilitates reaction | Toluene, Dioxane, DMF, Water |
C-H Activation: While the N-benzoyl group could potentially act as a directing group for C-H activation at the C7 position of the indole ring, the use of this compound in the development of such methodologies is not prominently featured in the surveyed chemical literature. Methodologies involving C-H activation often focus on other substrates, such as the ortho C-H activation of benzoic acids or the rhodium-catalyzed coupling of 1-aryl isoquinolines. nih.govrsc.orgacs.org Therefore, the primary contribution of this bromoindole to methodological development currently lies in its application as a substrate for established and emerging cross-coupling techniques.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Bromo-1H-indol-1-yl)(phenyl)methanone?
- Methodology : A common approach involves bromination of the indole precursor using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux, catalyzed by AIBN. Post-reaction, filtration and solvent evaporation yield the crude product, which is purified via recrystallization or column chromatography. This method achieves ~92% yield for structurally similar brominated indole derivatives .
- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC and confirm purity using melting point analysis (e.g., 128°C for analogous compounds) .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Spectroscopy : Use ¹H/¹³C NMR to identify substituent environments (e.g., indole protons at δ 7.0–8.5 ppm, carbonyl signals near 190 ppm in ¹³C). IR confirms the ketone group (C=O stretch ~1680 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., N1–C7 = 1.415 Å) and dihedral angles between aromatic rings (e.g., 84.81° for indole-phenyl systems). Weak intramolecular C–H⋯O interactions stabilize the structure .
Q. What are the key physicochemical properties relevant to experimental design?
- Properties : Molecular weight = 231.04 g/mol; melting point ≈128°C (similar brominated indoles). LogP values (~1.1–2.5) suggest moderate hydrophobicity, guiding solvent selection for reactions .
- Handling : Store under inert gas at 2–8°C. Use NIOSH-certified respirators and chemical-resistant gloves due to acute toxicity risks .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., phenylsulfonyl) influence reactivity in substitution reactions?
- Mechanistic Insight : The phenylsulfonyl group increases electrophilicity at the indole’s 3-position by elongating N–C bonds (e.g., N1–C14 = 1.409 Å vs. 1.355 Å in non-sulfonated analogs), facilitating nucleophilic attacks. This is attributed to the Thorpe-Ingold effect and resonance stabilization .
- Experimental Validation : Compare reaction rates of sulfonated vs. non-sulfonated derivatives with nucleophiles (e.g., amines, thiols) under identical conditions .
Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Analytical Approach :
- Dose-Response Studies : Test across concentrations (e.g., 0.1–100 µM) to identify therapeutic windows.
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., bromine position, phenyl groups) and correlate with bioassay results.
- Control Experiments : Verify purity (>95% via HPLC) to exclude impurities as confounding factors .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Docking Protocols :
Target Preparation : Use PDB structures (e.g., MAPK inhibitors, PDB ID: 1A9) and optimize protonation states.
Ligand Parameterization : Assign partial charges using AM1-BCC or DFT methods.
Validation : Cross-check with experimental IC₅₀ values and mutagenesis data.
- Case Study : Docking of analogous indole derivatives into MAPK revealed hydrogen bonds with Lys52 and hydrophobic interactions with Val38, explaining inhibitory activity .
Q. How to address challenges in crystallizing brominated indole derivatives?
- Optimization Strategies :
- Solvent Screening : Use mixed solvents (e.g., CCl₄/EtOH) to balance solubility and polarity.
- Slow Evaporation : Grow crystals at 4°C over 7–10 days.
- Additives : Introduce trace amounts of DMSO to enhance crystal packing via dipole interactions .
Methodological Resources
- SHELX Software : Refine X-ray data using SHELXL for small-molecule structures or SHELXE for macromolecular phasing. Validate with R-factor convergence (<0.05) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%ABS >70), blood-brain barrier permeability (logBB <0.3), and toxicity (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
